molecular formula C14H11N3O B1361096 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 40077-67-6

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B1361096
CAS RN: 40077-67-6
M. Wt: 237.26 g/mol
InChI Key: BEKMTRPOJAKFPZ-UHFFFAOYSA-N
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Description

“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 40077-67-6. It has a molecular weight of 237.26 and its IUPAC name is 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline . It is a solid at room temperature .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline” is a solid at room temperature . It has a molecular weight of 237.26 .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Mechanism of Action

Target of Action

Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They also show inhibitory potency against Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), Histone Deacetylase (HDAC), Rearranged during Transfection (RET) kinase, Penicillin-Binding Protein (PBP2a), efflux pump, cyclooxygenases (COX-1 and COX-2) and butyrylcholinesterase (BChE) as well as affinity to σ 1, σ 2, orexin, kappa opioid (KOR) and estradiol (ER) receptors .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can interact with their targets and cause changes in their function . For instance, they can inhibit the activity of enzymes or receptors, thereby modulating the biochemical pathways they are involved in .

Biochemical Pathways

For example, they can inhibit the activity of carbonic anhydrase, which is involved in maintaining pH and fluid balance in the body . They can also inhibit the activity of histone deacetylase, which plays a crucial role in regulating gene expression .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Similar 1,2,4-oxadiazole derivatives have been shown to have significant inhibitory activity, suggesting that they could potentially modulate cellular functions and processes .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .

properties

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKMTRPOJAKFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960763
Record name 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline

CAS RN

40077-67-6, 40337-11-9
Record name 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40077-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)
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Synthesis routes and methods

Procedure details

To a solution of 151 g of sodium carbonate in 650 ml of water at room temperature were added in succession 650 ml of isobutanol, 268 g of benzonitrile and, a little at a time, 220 g of hydroxylammonium sulfate The mixture was then heated to 90° C. and stirred at that temperature for five hours It was then cooled back to 30-40° C. and 392 g of isatoic anhydride were added a little at a time at that temperature. The reaction mixture was then heated back up to 80° C. and 100 g of 50% strength by weight sodium hydroxide solution were added dropwise. The isobutanol was then distilled off quantitatively by introducing steam, and the coarsely crystalline residue was filtered off with suction, washed with water and dried, leaving 470 g of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in a coarsely crystalline form.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
268 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
392 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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